molecular formula C16H12FNO5 B6423843 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-97-3

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate

Cat. No.: B6423843
CAS No.: 389810-97-3
M. Wt: 317.27 g/mol
InChI Key: GDSYNZDCRNXEDB-UHFFFAOYSA-N
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Description

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a carbamoyl group, and a fluorobenzoate ester, making it an interesting subject for studies in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoic acid with a suitable carbamoyl chloride derivative of 1,3-benzodioxole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl benzoate
  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-fluorobenzoate
  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-fluorobenzoate

Uniqueness

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c17-12-4-2-1-3-11(12)16(20)21-8-15(19)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSYNZDCRNXEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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